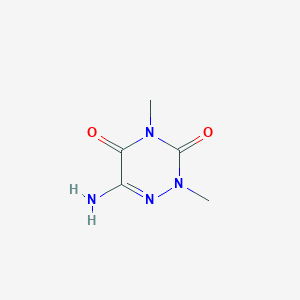

6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

説明

特性

IUPAC Name |

6-amino-2,4-dimethyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOXGZAOMUYEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the formation of the triazine ring followed by functional group modifications to introduce amino and methyl substituents at specific positions. The key steps include:

- Cyclization reactions to form the triazine core.

- Substitution or alkylation to introduce methyl groups.

- Amination steps to install the amino group at position 6.

- Use of appropriate solvents and catalysts to optimize reaction yield and purity.

Cyclization and Core Formation

One effective approach to synthesizing triazine derivatives involves cyclization of hydrazide intermediates with phosgene or its safer equivalent, triphosgene, to form the triazine ring. For example, hydrazinolysis of ethyl acetate yields acethydrazide, which upon cyclization with triphosgene under heating conditions produces a key intermediate triazine compound.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| Hydrazinolysis | Ethyl acetate → Acethydrazide | Heating, hydrazine reagent | Generates hydrazide intermediate |

| Cyclization | Acethydrazide + Triphosgene → Triazine intermediate | Heating, controlled temperature | Triphosgene replaces phosgene for safety and cost reduction |

This method reduces the need for specialized high-pressure equipment and improves safety by substituting triphosgene for phosgene.

Alkylation and Amination

Subsequent alkylation of the triazine intermediate with alkyl halides such as chloroacetone introduces methyl groups at the 2 and 4 positions of the triazine ring. This step is typically performed in the presence of a base, which can be prepared in situ or commercially sourced.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| Alkylation | Triazine intermediate + Chloroacetone → Dimethyl-substituted triazine | Base catalysis, heating | Base choice and reaction temperature optimized for yield |

Amination at position 6 is commonly achieved by treatment of chloro-substituted triazine derivatives with ammonia gas in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl pyrrolidone (NMP). The reaction is conducted at elevated temperatures (~130 °C) under atmospheric pressure, avoiding the need for high-pressure equipment.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| Amination | 2,4-bis(dimethylamino)-6-chloro-s-triazine + NH3 → 6-amino-2,4-bis(dimethylamino)-s-triazine | DMSO solvent, 130 °C, atmospheric pressure | Efficient substitution of chloro group by amino group |

This method was demonstrated to yield the amino-substituted triazine in high purity and yield, with reaction times of 8-10 hours for complete ammonia absorption.

Solvent and Catalyst Selection

Polar aprotic solvents with high boiling points are preferred to facilitate the substitution and cyclization reactions at elevated temperatures without solvent loss. Common solvents include:

- Dimethyl sulfoxide (DMSO)

- Dimethylformamide (DMF)

- N-methyl pyrrolidone (NMP)

- Tetramethyl sulfone

Trifluoroacetic acid (TFA) has been employed as a catalyst in related triazine synthesis under high-pressure conditions using Q-tube reactors, enhancing reaction efficiency and yield. This approach allows for safer high-pressure reactions and shorter reaction times (30-40 minutes) compared to traditional reflux methods.

Reaction Conditions Optimization and Yield

Research indicates that the reaction medium, temperature, and catalyst presence significantly affect the yield and purity of the final compound. For instance:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | ~130 °C | Promotes efficient substitution and cyclization |

| Solvent | DMSO or DMF | High boiling point, polar aprotic nature aids nucleophilic substitution |

| Catalyst | TFA (10 mol %) | Accelerates cyclization in high-pressure Q-tube reactor |

| Pressure | Atmospheric or moderate high pressure | Atmospheric pressure sufficient for amination; high pressure beneficial for cyclization |

Yields reported for similar triazine derivatives range from 42% to over 90%, depending on the specific substituents and reaction parameters.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of triphosgene instead of phosgene in cyclization reduces toxicity and equipment requirements, making the process safer and more cost-effective.

- Amination via ammonia gas in polar aprotic solvents at atmospheric pressure is efficient and circumvents the need for high-pressure reactors.

- High-pressure techniques using Q-tube reactors with trifluoroacetic acid catalysis can significantly shorten reaction times and improve yields for triazine derivatives, although this method is more commonly applied to related triazine systems rather than this specific compound.

- The choice of solvent and temperature is critical to balancing reaction rate and product purity.

- Post-reaction workup often involves acid-base treatments to purify the product and remove byproducts such as hydrochloride salts.

化学反応の分析

Types of Reactions

6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a wide range of substituted triazines.

科学的研究の応用

The structure of 6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione features a triazine ring with amino and carbonyl functional groups that contribute to its reactivity and interaction with biological systems.

Pharmaceutical Applications

This compound has been explored for its potential in drug development due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various bacterial strains. The results demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) indicated that modifications on the amino group enhanced potency.

Agrochemical Applications

The compound's nitrogen-rich structure makes it suitable for use in developing agrochemicals. It has been investigated as a potential herbicide and fungicide.

Case Study: Herbicidal Activity

A research team evaluated the herbicidal efficacy of this compound on common weeds. The study found that formulations containing this compound effectively inhibited the growth of target weeds while being less toxic to crop plants. This selectivity is crucial for sustainable agricultural practices.

Material Science Applications

In material science, the compound has been studied for its potential as a precursor for synthesizing novel polymers and materials with unique properties.

Case Study: Polymer Synthesis

Researchers have utilized this compound to create polymeric materials that exhibit enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites.

Summary of Findings

The applications of this compound span multiple fields:

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Exhibits antimicrobial properties; effective against bacteria |

| Agrochemicals | Potential herbicide; selective toxicity |

| Material Science | Useful for synthesizing polymers with enhanced properties |

作用機序

The mechanism by which 6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

- Structure: Ethoxymethyl and ethyl groups replace the amino and methyl substituents in the target compound.

- Activity : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 12.5 μg/mL and 25 μg/mL, respectively. The ethoxymethyl group enhances lipophilicity, improving membrane permeability .

- Spectroscopy : DFT studies reveal strong vibrational modes at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), consistent with hydrogen-bonded networks in the crystal lattice .

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

- Structure: A hydroxyl (-OH) group replaces the amino group at the 6-position.

- Activity: Acts as a potent D-amino acid oxidase (DAAO) inhibitor (IC₅₀ = 0.8 μM for compound 11q). Substitutions at the 2-position (e.g., phenethyl groups) improve metabolic stability and oral bioavailability in mice .

- Synthesis: Prepared via alkylation of 6-bromo-1,2,4-triazine-3,5-dione, followed by hydrogenolysis .

6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

- Structure: Bromine replaces the amino group at the 6-position.

- Reactivity : The electron-withdrawing bromine atom facilitates nucleophilic substitution reactions, making it a precursor for functionalized triazines .

Physical and Spectral Properties

Crystallography

- The target compound’s dimethyl groups likely induce steric hindrance, reducing π-stacking interactions compared to 6-hydroxy derivatives, which form extended hydrogen-bonded networks (e.g., N-H⋯O interactions with R²₂(8) motifs) .

- Bond lengths : C=O bonds in triazinediones average 1.22 Å, while C-N bonds range from 1.34–1.38 Å, consistent with delocalized electron density in the triazine ring .

Spectroscopy

- FT-IR: Amino groups in the target compound show N-H stretches at ~3200–3400 cm⁻¹, distinct from hydroxyl stretches (~3500 cm⁻¹) in 6-hydroxy analogues .

- NMR : Methyl groups in the target compound resonate at δ 1.8–2.1 ppm (¹H) and δ 25–30 ppm (¹³C), whereas ethoxymethyl groups in analogues appear at δ 3.5–4.0 ppm (¹H) .

生物活性

6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 1154932-94-1) is a compound that belongs to the triazine family. Its molecular formula is CHNO, and it has a molecular weight of 156.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. Specifically, compounds with similar structural frameworks have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- A549: 0.20 μM

- MCF-7: 1.25 μM

- HeLa: 1.03 μM

These findings suggest that triazine derivatives can effectively inhibit cancer cell proliferation by targeting key signaling pathways involved in cell growth and survival .

The biological activity of this compound may involve:

- Inhibition of Key Kinases : Similar compounds have shown to inhibit PI3K and mTOR pathways which are crucial for cancer cell survival.

- Induction of Apoptosis : Some derivatives increase the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 .

Other Biological Activities

Beyond anticancer properties, triazine derivatives exhibit a range of biological activities:

- Antiviral and Antifungal : Some studies indicate that triazine compounds possess antiviral and antifungal properties.

- Anti-inflammatory : Certain derivatives have been reported to exhibit anti-inflammatory activities through cytokine modulation .

Case Study 1: In Vivo Efficacy

In an in vivo study using a nude mouse xenograft model, a derivative of this compound demonstrated significant tumor volume reduction. The study highlighted the compound's potential as an effective antitumor agent .

Case Study 2: Structure Activity Relationship (SAR)

Research into the structure activity relationship of triazine derivatives has revealed that modifications at specific positions on the triazine ring can enhance biological activity. For example:

| Compound Structure | IC50 (μM) | Cancer Type |

|---|---|---|

| Derivative A | 15.83 | Breast Cancer |

| Derivative B | 12.21 | HepG2 |

| Derivative C | 20 | Prostate Cancer |

This table illustrates how slight structural changes can lead to varying degrees of potency against different cancer types .

Q & A

Q. What are the standard synthetic routes for 6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione?

- Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, aminoguanidine salts can react with carbonyl derivatives under nitrogen protection, followed by dehydration and cyclization steps. Microwave-assisted methods or solvent-free conditions (e.g., using DMF or ethanol) are employed to enhance reaction efficiency. Post-synthesis purification involves filtration, solvent evaporation, and recrystallization .

Q. How are intermediates purified and characterized during synthesis?

- Methodological Answer: Intermediates are purified via column chromatography or solvent-based recrystallization. Characterization relies on NMR (¹H and ¹³C) for structural confirmation, HRMS for molecular weight validation, and UPLC for purity assessment (>95%). Melting points are also recorded to confirm crystallinity .

Q. What reaction conditions optimize yield for triazine derivatives?

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer: ¹H NMR identifies proton environments (e.g., NH₂ groups at δ 6.5–7.5 ppm), while ¹³C NMR confirms carbonyl (C=O) and triazine ring carbons. IR spectroscopy verifies functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

- Methodological Answer: SAR studies involve systematic substitution at the triazine core. For instance, introducing electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhances antimicrobial activity by increasing membrane penetration. In vitro assays (MIC, IC₅₀) and docking studies correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., bacterial strain differences). Researchers should standardize protocols (e.g., CLSI guidelines) and validate results via orthogonal assays (e.g., time-kill kinetics vs. MIC). Meta-analyses of published data can identify confounding factors .

Q. How are unexpected byproducts during acylation reactions addressed?

- Methodological Answer: Unplanned N-2 monoacetylation (vs. N-6) may occur due to steric hindrance. TLC monitoring and adjusting reaction conditions (e.g., lower temperature, ultrasound-assisted mixing) improve regioselectivity. Post-reaction analysis via LC-MS identifies byproducts for route optimization .

Q. What computational tools predict metabolic stability of triazine derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculates electron distribution to predict oxidation sites. ADMET predictors (e.g., SwissADME) model hepatic clearance and CYP450 interactions. Molecular dynamics simulations assess binding stability to metabolic enzymes .

Q. How do solvent polarity and pH influence cyclization efficiency?

- Methodological Answer: Polar aprotic solvents (e.g., DMSO) stabilize transition states during cyclization. Acidic conditions (pH 4–5) protonate amine groups, accelerating intramolecular nucleophilic attack. Kinetic studies under varying pH/solvent systems optimize reaction rates .

Q. What in vivo models validate anticonvulsant or antimicrobial efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。